molecular formula C26H21F3N2O4S B11977428 Ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 308096-48-2

Ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B11977428
CAS No.: 308096-48-2
M. Wt: 514.5 g/mol
InChI Key: APCFYQLDRNFPGK-DTQAZKPQSA-N
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Description

Ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves multiple steps, typically starting with the preparation of the thiophene core. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

For this compound, a possible synthetic route could involve the following steps:

    Formation of the thiophene core: This can be achieved through the Gewald reaction, which involves the condensation of an α-cyano ester, an α-methylene carbonyl compound, and elemental sulfur.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Attachment of the trifluoromethyl group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of the acrylamido group: This involves the reaction of an appropriate amine with an acrylate derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of such complex organic compounds typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as the cyano group, into other functional groups like amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.

    Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), trifluoromethylating agents (e.g., trifluoromethyl iodide), and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is not well-documented. based on the known properties of similar compounds, it is likely to interact with specific molecular targets through various pathways:

    Molecular Targets: Potential targets could include enzymes, receptors, and ion channels that are involved in key biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other thiophene derivatives and compounds containing similar functional groups:

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

308096-48-2

Molecular Formula

C26H21F3N2O4S

Molecular Weight

514.5 g/mol

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C26H21F3N2O4S/c1-2-34-25(33)22-19-8-3-4-9-21(19)36-24(22)31-23(32)16(14-30)13-18-10-11-20(35-18)15-6-5-7-17(12-15)26(27,28)29/h5-7,10-13H,2-4,8-9H2,1H3,(H,31,32)/b16-13+

InChI Key

APCFYQLDRNFPGK-DTQAZKPQSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C#N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N

Origin of Product

United States

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